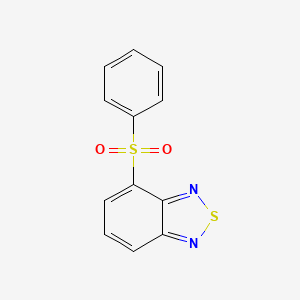

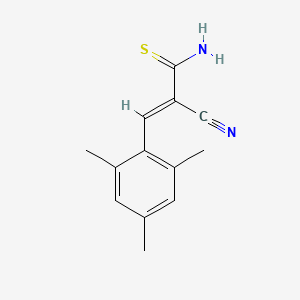

4-(phenylsulfonyl)-2,1,3-benzothiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- 4-(Phenylsulfonyl)-2,1,3-benzothiadiazole is a compound with potential applications in medicinal chemistry and material sciences. It has been studied for its synthesis methods, molecular structure, and various properties.

Synthesis Analysis

- The synthesis of compounds related to this compound involves cyclization of acylthiosemicarbazides in basic or acidic media to form 1,2,4-triazoles and 1,3,4-thiadiazoles (Barbuceanu et al., 2012).

Molecular Structure Analysis

- Studies on related molecules, such as various thiadiazole and triazole derivatives, provide insights into the molecular structure and characteristics of this compound. These compounds have been structurally characterized using techniques like IR, NMR, and mass spectral studies (Sumangala et al., 2012).

Chemical Reactions and Properties

- The reactivity of benzothiadiazole derivatives involves cyclocondensation reactions and interactions with different phenacyl bromides. These reactions have been pivotal in understanding the chemical behavior of such compounds (Naresh, Kant, & Narender, 2014).

Physical Properties Analysis

- The physical properties of benzothiadiazole derivatives, including solubility, melting points, and thermal stability, are crucial in determining their potential applications. Such properties are usually inferred from the study of similar compounds (Sonpatki et al., 1999).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Agents

Sulfonyl derivatives, including those related to 4-(phenylsulfonyl)-2,1,3-benzothiadiazole, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibited moderate to significant antibacterial and antifungal activities, with some showing excellent antitubercular properties when compared to first-line drugs like isoniazid (G. V. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013).

Antitumor Activity

Several studies have focused on the antitumor potential of benzothiadiazole derivatives. For instance, (R)-7-cyano-2,3,4, 5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine, a farnesyltransferase inhibitor with a sulfonyl group, showed potent preclinical antitumor activity and has been advanced into human clinical trials (J. Hunt et al., 2000).

Inhibitors of Carbonic Anhydrase

Compounds bearing the benzothiadiazole moiety, such as 1,3,4-thiadiazole-2,5-bissulfonamide, have been studied for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological and pathological processes. These inhibitors have potential applications in designing drugs for diseases related to carbonic anhydrase malfunction (C. Supuran, C. W. Conroy, & T. Maren, 1996).

Optical and Photophysical Applications

New fluorene-containing derivatives with a benzothiadiazole core have been investigated for their linear photophysical and nonlinear optical properties. These compounds, including those with a phenylsulfonyl group, exhibit large two-photon absorption cross-sections, making them attractive for various applications such as optical limiting and photodynamic therapy (K. Belfield et al., 2014).

Anticonvulsant Activity

Benzothiazole-coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant potential. These compounds have shown significant activity in models of epilepsy, highlighting their potential as novel therapeutic agents for the treatment of seizure disorders (S. L. Khokra et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S2/c15-18(16,9-5-2-1-3-6-9)11-8-4-7-10-12(11)14-17-13-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYSJYJIGOOGJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)

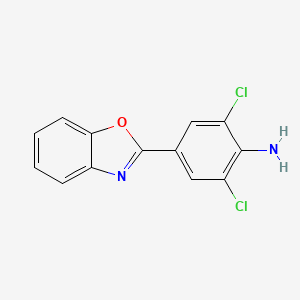

![4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)

![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)